molecular formula C9H8N2O B1601038 6-Methoxyquinazoline CAS No. 7556-92-5

6-Methoxyquinazoline

Cat. No. B1601038
CAS RN: 7556-92-5
M. Wt: 160.17 g/mol
InChI Key: HZUCGIFQFAMADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyquinazoline is a chemical compound used primarily for research and development . It is also known as 6-methoxyquinazoline .


Synthesis Analysis

The synthesis of 6-Methoxyquinazoline involves various methods. One approach involves the Click reaction between electronically divergent triazole compounds with different aldehydes using Na2S2O4 in DMSO . This process results in the formation of hybrid quinazolinone-triazole derivatives .


Molecular Structure Analysis

The molecular formula of 6-Methoxyquinazoline is C9H8N2O . It has a molecular weight of 160.17 . The IUPAC Standard InChI of 6-Methoxyquinazoline is InChI=1S/C10H9NO/c1-12-9-4-5-10-8 (7-9)3-2-6-11-10/h2-7H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 6-Methoxyquinazoline are complex and diverse. For instance, the Click reaction between the electronically divergent triazole compounds with different aldehydes using Na2S2O4 in DMSO was performed to obtain hybrid of quinazolinone-triazole derivatives .

Safety And Hazards

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 6-Methoxyquinazoline . Protective equipment should be worn, and adequate ventilation should be ensured . In case of accidental release, it is recommended to collect and arrange disposal, keeping the chemical in suitable and closed containers .

properties

IUPAC Name

6-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-8-2-3-9-7(4-8)5-10-6-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUCGIFQFAMADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520117
Record name 6-Methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinazoline

CAS RN

7556-92-5
Record name 6-Methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-(7-azaindol-5-yloxy)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinazoline (87 mg, 0.2 mmol), (prepared as described for the starting material in Example 34), iodoacetamide (41 mg, 0.22 mmol) and N,N-diisopropylethylamine (26 mg, 0.22 mmol) in acetonitrile (5 ml) was stirred at reflux for 1 hour and allowed to cool to ambient temperature. The crude reaction mixture was loaded onto a silica column and eluted using methylene chloride/methanol (saturated with ammonia) (92/8) solvent. The relevant fractions were combined and evaporated under vacuum to give a residue which was triturated with acetone, filtered and dried to give 4-(7-azaindol-5-yloxy)-7-[3-(4-carbamoylmethyl)piperazin-1-yl)propoxy]-6-methoxyquinazoline (62 mg, 63%).
Name
4-(7-azaindol-5-yloxy)-6-methoxy-7-(3-piperazin-1-ylpropoxy)quinazoline
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step Two
Quantity
26 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1,1′-(Azodicabonyl)dipiperidine (525 mg, 2.1 mmol) was added in portions to a mixture of 44-chloro-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (225 mg, 7.0 mmol), (prepared as described for the starting material in Example 2), tributylphosphine (420 mg, 2.11 mmol) and 42-hydroxyethyl)-1,1-dioxothiomorpholine (140 mg, 7.8 mmol) in methylene chloride (10 ml). The mixture was stirred for 18 hours, diluted with ether and the resulting precipitate was removed by filtration. The volatiles were removed from the filtrate by evaporation, and the residue was dissolved in acetone and ethereal hydrogen chloride (14 ml of a 1M solution, 14 mmol) and the precipitate was collected by filtration. The residue was purified by column chromatography eluting with methylene chloride/methanol/aqueous ammonia (150/8/1). The purified product was triturated with ether/methylene chloride collected by filtration and dried to give 4-(4-chloro-2-fluoroanilino)-7-(241,1-dioxothiomorpholino)ethoxy)6-methoxyquinazoline (120 mg, 36%).
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxyquinazoline
Reactant of Route 2
6-Methoxyquinazoline
Reactant of Route 3
6-Methoxyquinazoline
Reactant of Route 4
6-Methoxyquinazoline
Reactant of Route 5
6-Methoxyquinazoline
Reactant of Route 6
Reactant of Route 6
6-Methoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.